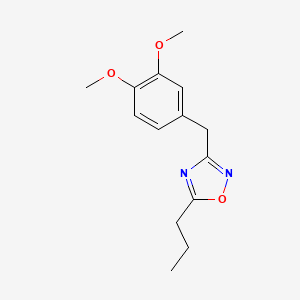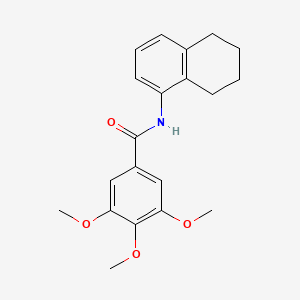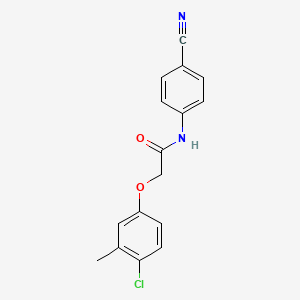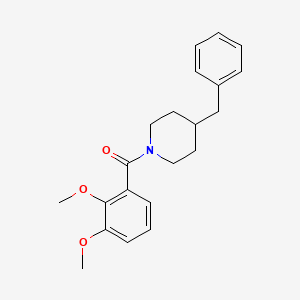![molecular formula C19H15NO3S B5859171 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B5859171.png)
2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid, also known as BPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BPTC is a small molecule that belongs to the class of thiophene carboxylic acids. It is a potent inhibitor of a family of enzymes called histone deacetylases (HDACs) that are involved in the regulation of gene expression.
作用机制
2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid functions as a potent inhibitor of HDACs, which are enzymes that remove acetyl groups from histone proteins. Histone acetylation is a crucial mechanism for the regulation of gene expression, and HDAC inhibition can lead to the activation of tumor suppressor genes and the suppression of oncogenes. 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid inhibits HDAC activity by binding to the catalytic site of the enzyme, preventing it from removing acetyl groups from histones.
Biochemical and Physiological Effects:
2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to have neuroprotective effects in animal models of neurodegenerative diseases. 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid is its potency as an HDAC inhibitor, which makes it useful for studying the role of HDACs in gene expression regulation. However, one limitation of 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid is its potential toxicity, which could limit its use in vivo. Additionally, 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid may have off-target effects on other enzymes, which could complicate its use in experiments.
未来方向
There are several future directions for the study of 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid. Another area of research is the investigation of the potential therapeutic applications of 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid in cancer therapy and neurodegenerative diseases. Additionally, the study of 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid could lead to a better understanding of the role of histone acetylation in gene expression regulation and epigenetic therapy.
合成方法
The synthesis of 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid involves several steps, including the reaction of 4-biphenylcarboxylic acid with thionyl chloride to form 4-biphenyl chloride, which is then reacted with methyl thiophene-3-carboxylate to form 5-methyl-3-(4-biphenylyl)thiophene-2-carboxylic acid. This compound is then reacted with diethyl oxalate to form the desired product, 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid.
科学研究应用
2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid has been studied extensively for its potential applications in cancer therapy, neurodegenerative diseases, and other medical conditions. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it could be used as an anticancer agent. 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid has been studied for its potential applications in epigenetic therapy, which involves the modification of gene expression without altering the DNA sequence.
属性
IUPAC Name |
5-methyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c1-12-11-16(19(22)23)18(24-12)20-17(21)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENNJGKKSJTFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Biphenyl-4-ylcarbonyl)amino]-5-methylthiophene-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5859089.png)
![6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5859093.png)


![methyl 2-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5859123.png)

![6-nitro-1,3-benzodioxole-5-carbaldehyde [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5859138.png)
![5-[(4-chlorobenzoyl)amino]-4-cyano-N-cyclohexyl-N-ethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B5859140.png)
![2-(5-methyl-2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5859141.png)

![N-(2-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5859156.png)


